REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1N.[NH2:9][C:10]([NH2:12])=[O:11].[CH2:13](O)[CH3:14]>>[N:8]1[CH:1]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:2][N:9]1[C:6]2[CH:1]=[CH:2][CH:3]=[CH:13][C:14]=2[NH:12][C:10]1=[O:11]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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C1(=C(C=CC=C1)N)N
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Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
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NC(=O)N
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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After the reaction mixture has cooled
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Type
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CUSTOM
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Details
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the crystals which are precipitated
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Type
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FILTRATION
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Details
|
are filtered off with suction
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Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)CN1C(NC2=C1C=CC=C2)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |